3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine
CAS No.: 895929-03-0
Cat. No.: VC21479137
Molecular Formula: C12H10F5N3
Molecular Weight: 291.22g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895929-03-0 |
|---|---|
| Molecular Formula | C12H10F5N3 |
| Molecular Weight | 291.22g/mol |
| IUPAC Name | 3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C12H10F5N3/c1-4-12(18)5(2)20(19-4)3-6-7(13)9(15)11(17)10(16)8(6)14/h3,18H2,1-2H3 |
| Standard InChI Key | LZZVEBUYUDBHGA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)N |
| Canonical SMILES | CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)N |
Introduction
Structural Classification and Chemical Identity
Basic Structure and Classification
3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine belongs to the family of pyrazole derivatives, specifically those containing an amino group at the 4-position. The compound consists of a pyrazole core with methyl substituents at positions 3 and 5, and a pentafluorophenylmethyl group at position 1. The amino group at position 4 serves as a potential site for hydrogen bonding and further derivatization, making this compound potentially valuable for various applications.
Structural Similarities with Known Compounds
The compound shares structural similarities with 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, which has been documented in chemical databases including PubChem . Both compounds feature the same 3,5-dimethyl-pyrazol-4-amine core structure but differ in the substituent at position 1. While our target compound contains a pentafluorophenylmethyl group, the related compound contains a 4-methylphenyl group instead.
Molecular Properties
Based on structural analysis and comparison with similar compounds, the following molecular properties can be estimated for 3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine:
| Property | Value | Basis |
|---|---|---|
| Molecular Formula | C₁₂H₁₁F₅N₃ | Calculated from structure |
| Molecular Weight | ~293 g/mol | Estimated based on atomic composition |
| Physical State | Likely solid at room temperature | Based on similar pyrazole derivatives |
| Functional Groups | Pyrazole, amine, perfluorinated aryl | Structural analysis |
| Bonding Features | Aromatic system, C-F bonds, N-H bonds | Structural analysis |
Chemical Properties and Characteristics
Reactivity Profile
The compound's reactivity is influenced by several key structural features:
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The amino group at position 4 can participate in nucleophilic reactions and can be further functionalized through various transformations including acylation, alkylation, and condensation reactions.
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The pentafluorophenyl group is known to be electron-withdrawing due to the high electronegativity of fluorine atoms, potentially affecting the electron distribution within the molecule and influencing reactivity patterns.
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The pyrazole core provides aromatic stability while also containing nitrogen atoms that can participate in coordination chemistry with metal ions.
Solubility Characteristics
Based on its structure, 3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine would likely demonstrate:
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Limited water solubility due to the hydrophobic perfluorinated phenyl ring
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Good solubility in organic solvents such as dichloromethane, chloroform, and DMSO
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Moderate solubility in alcohols and ethers
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Potential for hydrogen bonding through the amino group, affecting its solubility behavior
Synthetic Approaches
From Pyrazole Precursors
Starting with commercially available 3,5-dimethyl-4-nitropyrazole:
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N-alkylation with pentafluorobenzyl halide to introduce the pentafluorophenylmethyl group at position 1
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Reduction of the nitro group to obtain the desired amine
Cyclization Approach
An alternative approach might involve:
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Condensation of a β-ketoester with pentafluorobenzylhydrazine to form the pyrazole ring
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Introduction of the amine functionality at the 4-position through nitration followed by reduction
Synthetic Challenges
The synthesis of this compound presents several challenges:
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Regioselectivity in the alkylation of the pyrazole nitrogen
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Potential side reactions involving the amino group
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Handling of reactive fluorinated reagents
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Purification of the final product
Comparative Analysis
Comparison with Similar Pyrazole Derivatives
The table below compares key features of our target compound with related pyrazole derivatives mentioned in the search results:
Structure-Activity Relationships
Based on the analysis of similar compounds, several structure-activity relationships can be proposed:
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The nature of the substituent at position 1 significantly influences physical properties, including solubility, melting point, and boiling point.
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The amino group at position 4 serves as a key functional group that determines reactivity and potential for derivatization.
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The combination of methyl groups at positions 3 and 5 affects the electronic properties of the pyrazole ring and may influence the basicity of the nitrogen atoms.
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